N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide
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Overview
Description
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a methoxyphenyl group and a trifluoroacetamide moiety
Preparation Methods
The synthesis of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidin-2-amine with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide can be compared with similar compounds such as:
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)tetrazole: This compound shares the pyrimidine ring but differs in the substituent groups, leading to different chemical properties and applications.
2-Pyrimidinamine, 4,6-dimethyl-: This simpler compound lacks the methoxyphenyl and trifluoroacetamide groups, resulting in different reactivity and uses.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not found in its simpler analogs.
Properties
Molecular Formula |
C16H16F3N5O2 |
---|---|
Molecular Weight |
367.33 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16F3N5O2/c1-9-8-10(2)21-14(20-9)24-15(23-13(25)16(17,18)19)22-11-4-6-12(26-3)7-5-11/h4-8H,1-3H3,(H2,20,21,22,23,24,25) |
InChI Key |
WUWINLFMWKFSAK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)OC)\NC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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